tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate
Description
tert-Butyl N-(7-amino-2-methylheptan-2-yl)carbamate is a carbamate-protected amine derivative with a molecular weight of 244.38 g/mol (CAS: 2359858-38-9) . Its structure features a linear heptane backbone substituted with a tert-butyl carbamate group at the 2-methyl position and a primary amine at the terminal carbon. This compound is commonly utilized as a building block in pharmaceutical synthesis, particularly for introducing protected amine functionalities into larger molecules. Its physicochemical properties, such as moderate solubility in organic solvents and stability under standard storage conditions, make it suitable for multi-step synthetic workflows.
Properties
Molecular Formula |
C13H28N2O2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
tert-butyl N-(7-amino-2-methylheptan-2-yl)carbamate |
InChI |
InChI=1S/C13H28N2O2/c1-12(2,3)17-11(16)15-13(4,5)9-7-6-8-10-14/h6-10,14H2,1-5H3,(H,15,16) |
InChI Key |
BGFWITSIOGKJND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 7-amino-2-methylheptan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-(7-amino-2-methylheptan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for removing the tert-butyl group
Major Products Formed:
Oxidation: Corresponding carbamate derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Chemistry: In organic synthesis, tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amino group from unwanted reactions .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates .
Industry: The compound finds applications in the production of agrochemicals and polymers, where it acts as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-(7-amino-2-methylheptan-2-yl)carbamate with three analogous compounds, focusing on structural features, synthesis, physicochemical properties, and applications.
Structural and Functional Group Analysis
| Compound Name | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|
| tert-Butyl N-(7-amino-2-methylheptan-2-yl)carbamate | 244.38 | 2359858-38-9 | Linear heptane chain, terminal primary amine, tert-butyl carbamate |
| tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride | 292.81 | - | Bicyclic 2-oxabicyclo[2.2.2]octane core, aminomethyl substituent, hydrochloride salt |
| tert-Butyl (2-(2-((3R,5R,7R)-adamantan-1-yl)acetamido)ethyl)carbamate | - | - | Adamantane-acetamido side chain, ethyl carbamate linker |
- The adamantane derivative incorporates a bulky, hydrophobic adamantane group, which may improve metabolic stability and target binding in lipid-rich environments . The hydrochloride salt in the bicyclic derivative increases aqueous solubility compared to the free base form of the target compound .
Physicochemical and Application Comparisons
Solubility :
- The target compound’s linear structure confers moderate solubility in polar aprotic solvents (e.g., DCM, DMF).
- The hydrochloride salt form of the bicyclic derivative significantly enhances water solubility, making it preferable for biological assays .
- The adamantane derivative’s hydrophobicity limits aqueous solubility but improves membrane permeability .
Applications :
- The target compound serves as a flexible amine precursor in drug discovery.
- The bicyclic derivative’s rigid structure is advantageous for designing enzyme inhibitors with precise spatial requirements.
- The adamantane derivative’s steric bulk is leveraged in targeting hydrophobic binding pockets, such as those in ATPase enzymes .
Research Findings and Trends
Recent studies highlight a shift toward hybrid derivatives combining carbamate protection with complex cores (e.g., bicyclic or polycyclic systems). For example, the adamantane-carbamate hybrid in achieved high yield and crystallinity, suggesting compatibility with structural determination tools like SHELX . However, the linear heptane carbamate remains favored for straightforward functionalization workflows due to its synthetic simplicity.
Biological Activity
tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate is a chemical compound with the molecular formula C13H28N2O2. It is primarily utilized in organic synthesis as a protecting group for amines, facilitating the selective protection and deprotection of functional groups during multi-step synthesis processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.
The biological activity of this compound is largely attributed to its role as a protecting group. The tert-butyl moiety provides steric hindrance, which prevents unwanted reactions at the amino site. This selectivity allows for controlled deprotection under acidic conditions, releasing the free amine for subsequent reactions.
Key Mechanisms:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine hydrolases.
- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Synthesis and Applications
The synthesis of this compound typically involves reacting tert-butyl chloroformate with 7-amino-2-methylheptan-2-amine in the presence of a base like triethylamine. This method is effective for producing high yields of the desired compound, which can then be utilized in various biochemical applications.
Comparative Analysis
To illustrate the unique properties and potential advantages of this compound over other related compounds, a comparative analysis is provided below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Sterically hindered protecting group | Potential enzyme inhibitor |
| tert-butyl carbamate | Standard protecting group | General use in organic synthesis |
| tert-butyl (2-aminoethyl)carbamate | Less steric hindrance | Broader reactivity |
Case Studies
- Antifungal Activity : In a study examining various carbamate derivatives, compounds similar to this compound demonstrated significant antifungal properties against Pseudoperonospora cubensis and Sclerotinia sclerotiorum, indicating that modifications to the carbamate structure can enhance biological activity .
- Cancer Research : Research on related carbamates has shown promising results in cancer cell lines, with some derivatives exhibiting IC50 values below 5 μM against leukemia and lung cancer cells . This suggests that this compound may also possess similar anticancer properties pending further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
